4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride
Overview
Description
4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride is a chemical compound that features a benzamide core substituted with a fluorine atom and a piperidine ring
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride is the Succinate Dehydrogenase (SDH) enzyme . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate.
Mode of Action
The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . These interactions inhibit the enzyme’s activity, thereby affecting the citric acid cycle.
Result of Action
The inhibition of the SDH enzyme by this compound can lead to a decrease in energy production in cells. This can result in various cellular effects, depending on the specific cell type and its energy requirements .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride typically involves the reaction of piperidine-4-carboxylic acid with 4-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the yield and purity of the product, often involving automated systems for precise control of temperature, pressure, and reactant flow rates .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzamides, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving piperidine and benzamide derivatives.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Lacks the fluorine substitution, which may affect its biological activity.
4-Chloro-N-(piperidine-4-yl)benzamide: Similar structure but with a chlorine atom instead of fluorine, which can lead to different reactivity and biological effects.
Uniqueness
4-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-fluoro-N-piperidin-4-ylbenzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H,15,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKJIKYLNPGJNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132442-33-2 | |
Record name | Benzamide, 4-fluoro-N-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132442-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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